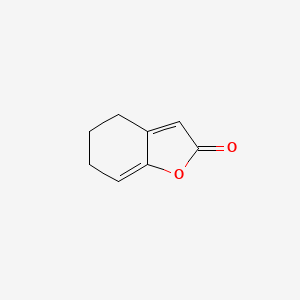

2(4H)-Benzofuranone, 5,6-dihydro-

Description

Contextualization within Benzofuranone Chemistry

Benzofuranones are a class of organic compounds that feature a bicyclic structure where a benzene (B151609) ring is fused to a furanone ring. ambeed.comnih.gov The versatility of the benzofuranone core has established it as a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net The nomenclature "2(4H)-Benzofuranone" indicates that the carbonyl group is at the 2-position of the furanone ring and the hydrogen is at the 4-position. The "5,6-dihydro-" prefix specifies the partial saturation of the benzene ring portion of the molecule.

2(4H)-Benzofuranone, 5,6-dihydro- (with the synonym 6,7-Dihydro-4(5H)-benzofuranone and CAS number 16806-93-2) is a specific isomer within this class. scbt.comsigmaaldrich.com Its structure presents a unique combination of a lactone, an enol ether, and a cyclohexene (B86901) ring, offering multiple reactive sites for chemical transformations. This structural arrangement distinguishes it from its fully aromatic or fully saturated counterparts, providing a distinct platform for synthetic diversification.

Significance and Academic Research Landscape of the 2(4H)-Benzofuranone, 5,6-dihydro- Framework

The primary significance of 2(4H)-Benzofuranone, 5,6-dihydro- in the academic research landscape lies in its role as a versatile synthetic intermediate. tocopharm.com While research focusing exclusively on the biological or material properties of the unsubstituted compound is limited, its application as a starting material for the construction of more elaborate molecular architectures is well-documented.

One notable application is its use in the synthesis of the furacridone ring skeleton. tocopharm.com Furacridones are a class of acridone (B373769) alkaloids that have attracted interest due to their potential biological activities. The synthesis of these complex structures often involves the strategic modification of the 2(4H)-Benzofuranone, 5,6-dihydro- core.

A common synthetic route to 2(4H)-Benzofuranone, 5,6-dihydro- involves the reaction of 1,3-cyclohexanedione (B196179) with chloroacetaldehyde (B151913). chemicalbook.com In a typical procedure, 1,3-cyclohexanedione is dissolved in water and treated with a sodium hydroxide (B78521) solution in an ice bath. The subsequent addition of potassium iodide and a slow, dropwise addition of an aqueous solution of chloroacetaldehyde at room temperature initiates the reaction. chemicalbook.com After an extended period, the reaction mixture is worked up by acidification and extraction with an organic solvent to yield the desired product as a pale yellow liquid. chemicalbook.com

The physical and chemical properties of 2(4H)-Benzofuranone, 5,6-dihydro- are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 16806-93-2 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₈H₈O₂ | scbt.comsigmaaldrich.com |

| Molecular Weight | 136.15 g/mol | sigmaaldrich.comavantorsciences.com |

| Appearance | Clear yellow to brown liquid or low melting solid | thermofisher.com |

| Melting Point | 30-34 °C | sigmaaldrich.comavantorsciences.com |

| Boiling Point | 115-118 °C at 16 mmHg | sigmaaldrich.com |

| Density | 1.162 g/mL at 25 °C | sigmaaldrich.com |

| InChI Key | DXWQOYPYNPSVRL-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | O=C1CCCC2=C1C=CO2 | thermofisher.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Current Research Gaps and Future Perspectives in 2(4H)-Benzofuranone, 5,6-dihydro- Studies

The existing body of research primarily positions 2(4H)-Benzofuranone, 5,6-dihydro- as a foundational element for more complex syntheses. This focus highlights a significant research gap: the exploration of the intrinsic properties and potential applications of the parent compound itself. There is a notable absence of comprehensive studies on its biological activity profile, photophysical properties, or potential as a standalone functional molecule.

Future research perspectives for 2(4H)-Benzofuranone, 5,6-dihydro- could diverge into several promising directions:

Exploration of Biological Activity: Given that many of its derivatives are synthesized for medicinal chemistry purposes, a systematic investigation into the antimicrobial, antifungal, or cytotoxic activities of the unsubstituted core could reveal baseline functionalities and guide the design of more potent analogues. nih.gov

Development of Novel Synthetic Methodologies: While an effective synthesis exists, the development of greener, more atom-economical routes to 2(4H)-Benzofuranone, 5,6-dihydro- would be a valuable contribution to sustainable chemistry.

Polymer Chemistry: The presence of a reactive double bond within the cyclohexene ring opens up possibilities for its use as a monomer in polymerization reactions, potentially leading to the creation of novel polymers with unique thermal or optical properties.

Catalysis: The structural features of the molecule could be exploited in the design of novel ligands for catalysis, an area that remains largely unexplored.

Structure

2D Structure

3D Structure

Properties

CAS No. |

768-17-2 |

|---|---|

Molecular Formula |

C8H8O2 |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

5,6-dihydro-4H-1-benzofuran-2-one |

InChI |

InChI=1S/C8H8O2/c9-8-5-6-3-1-2-4-7(6)10-8/h4-5H,1-3H2 |

InChI Key |

FRXNINPHRLGQPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C2C(=CC(=O)O2)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4h Benzofuranone, 5,6 Dihydro and Its Derivatives

Strategic Approaches to the 2(4H)-Benzofuranone, 5,6-dihydro- Core Structure

The construction of the 2(4H)-benzofuranone, 5,6-dihydro- core can be achieved through various strategic disconnections. These approaches often involve the formation of the furanone ring onto a pre-existing cyclohexane (B81311) or cyclohexene (B86901) framework or the simultaneous construction of both rings.

Established Synthetic Pathways Utilizing 5,6-dihydro-2(4H)-benzofuranone as a Starting Material

One common strategy involves the use of 1,3-cyclohexanedione (B196179) as a readily available starting material. In a typical procedure, 1,3-cyclohexanedione is reacted with chloroacetaldehyde (B151913) in the presence of a base, such as sodium hydroxide (B78521), and a catalyst like potassium iodide. chemicalbook.com This reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization to furnish 6,7-dihydro-4(5H)-benzofuranone, an isomer of the target compound, in good yields. chemicalbook.com This intermediate can then potentially be converted to the desired 2(4H)-benzofuranone, 5,6-dihydro- scaffold through subsequent chemical transformations.

For instance, a patented method describes the synthesis of 6,7-dihydro-4(5H)-benzofuranone where 1,3-cyclohexanedione is treated with a 40% aqueous solution of chloroacetaldehyde in the presence of sodium hydroxide and potassium iodide. The reaction, carried out at room temperature for 12 hours, resulted in an 82% yield of the product after purification. chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| 1,3-Cyclohexanedione | 1) NaOH, H2O, Ice Bath 2) KI 3) Chloroacetaldehyde (40% aq.) | 6,7-Dihydro-4(5H)-benzofuranone | 82% | chemicalbook.com |

Further modifications and functionalization of the 5,6-dihydro-2(4H)-benzofuranone core are crucial for creating a diverse range of derivatives. These modifications can involve reactions at the carbonyl group, the alpha-position, or the cyclohexene ring, allowing for the introduction of various substituents and the exploration of structure-activity relationships.

Novel Annulation and Cyclization Reactions for Benzofuranone Scaffolds (e.g., Horner-Emmons Cyclization)

Novel annulation and cyclization reactions provide powerful tools for the construction of benzofuranone scaffolds. The Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes, has been adapted for the synthesis of heterocyclic systems. wikipedia.orgnih.govclockss.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org

In the context of benzofuranone synthesis, an intramolecular HWE reaction can be envisioned where a suitably functionalized precursor containing both a phosphonate and a carbonyl group undergoes cyclization to form the furanone ring. This approach offers excellent control over the regiochemistry and stereochemistry of the newly formed double bond. While direct examples for 2(4H)-benzofuranone, 5,6-dihydro- are not prevalent in the provided search results, the application of HWE for related heterocyclic systems highlights its potential. nih.govresearchgate.net For example, the HWE reaction has been successfully employed in the synthesis of chiral bicyclic imines and amines, demonstrating its versatility in constructing complex ring systems. nih.gov The reaction mechanism typically involves the deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic addition to the carbonyl group, followed by elimination of a dialkyl phosphate (B84403) to yield the alkene. wikipedia.org

Catalytic Transformations in 2(4H)-Benzofuranone, 5,6-dihydro- Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been instrumental in the development of new methods for constructing the dihydrobenzofuran nucleus.

Transition Metal-Catalyzed Routes for Dihydrobenzofuran Nucleus Construction

Transition metal-catalyzed reactions have emerged as highly effective methods for the synthesis of dihydrobenzofuran derivatives, often proceeding with high efficiency and under mild conditions. rsc.orgrsc.orgresearchgate.net Various transition metals, including palladium, copper, and ruthenium, have been employed to catalyze a range of transformations that lead to the formation of the dihydrobenzofuran core. rsc.orgnih.govorganic-chemistry.org

Recent advancements have focused on the development of novel catalytic cycles that enable the construction of these scaffolds from simple and readily available starting materials. rsc.org For example, palladium-catalyzed intramolecular nucleophilic addition of aryl halides to ketones has been reported for the synthesis of benzofuran (B130515) derivatives. organic-chemistry.org Copper-catalyzed reactions have also been extensively studied, including the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes. nih.gov Furthermore, ruthenium-catalyzed dehydrative C-H alkylation of phenols with diols provides a direct route to benzofuran derivatives. organic-chemistry.org

A review published in 2024 highlights the recent progress (post-2020) in transition metal-catalyzed methodologies for forging dihydrobenzofuran functionalities. rsc.orgresearchgate.net These methods offer significant advantages in terms of yield and reaction conditions compared to older synthetic routes. frontiersin.org

| Catalyst System | Reactants | Product Type | Reference |

| Palladium-based | Aryl halides, Ketones | Benzofuran derivatives | organic-chemistry.org |

| Copper-based | o-Hydroxy aldehydes, Amines, Alkynes | Amino-substituted benzofurans | nih.gov |

| Ruthenium-based | Phenols, Diols | Benzofuran derivatives | organic-chemistry.org |

Organocatalytic and Biocatalytic Approaches to Benzofuranone Derivatives

In addition to transition metal catalysis, organocatalytic and biocatalytic methods have gained prominence as powerful strategies for the synthesis of benzofuranone derivatives, often providing high levels of enantioselectivity. semanticscholar.orgrsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been successfully applied to the asymmetric synthesis of chiral benzofuranones. rsc.org For instance, cinchona alkaloids have been used as catalysts in the asymmetric synthesis of benzofuranones, although catalyst aggregation can sometimes impact efficiency. rsc.org Chiral phosphoric acids have also been employed as effective organocatalysts in enantioselective aza-Friedel-Crafts reactions to produce trifluoromethylated benzazepinoindole derivatives. nih.gov

Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a green and highly selective alternative for the synthesis of optically pure compounds. semanticscholar.org Lipases, for example, have been used for the kinetic resolution of racemic benzofuranone derivatives. In one study, various lipases were screened for the enantioselective hydrolysis of a racemic 4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-5-yl acetate (B1210297), with several enzymes displaying high enantioselectivity. semanticscholar.org This approach allows for the preparation of enantioenriched benzofuranone alcohols, which are valuable intermediates in medicinal chemistry. semanticscholar.org

Regioselective and Stereoselective Synthesis of 2(4H)-Benzofuranone, 5,6-dihydro- Analogues

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like 2(4H)-benzofuranone, 5,6-dihydro- analogues. Achieving such control allows for the precise placement of substituents and the creation of specific stereoisomers, which is often crucial for biological activity.

Recent research has focused on developing methodologies that provide high levels of regiochemical control. For example, a method for the regioselective synthesis of benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. nsf.govoregonstate.edu This reaction allows for the programmable substitution at any position of the benzofuranone core, enabling the creation of complex substitution patterns that are difficult to access through traditional methods. nsf.govoregonstate.edu The reaction proceeds through a Diels-Alder-based cascade, and the regioselectivity is often excellent. nsf.gov

Stereoselective synthesis, the ability to produce a single stereoisomer of a chiral molecule, is of paramount importance. The Horner-Wadsworth-Emmons reaction, as mentioned earlier, is known to favor the formation of (E)-alkenes, demonstrating its potential for stereocontrol. wikipedia.org In the synthesis of tetrahydropyran-4-ones, a related heterocyclic system, stereoselective addition of Gilman or Grignard reagents to dihydropyran-4-ones has been used to establish the relative configurations of substituents. nih.gov Such strategies could potentially be adapted for the stereoselective synthesis of substituted 2(4H)-benzofuranone, 5,6-dihydro- analogues.

Control of Stereochemistry in Dihydrobenzofuranone Formation

The formation of the dihydrobenzofuranone core often involves the creation of one or more stereocenters, making the control of stereochemistry a critical aspect of its synthesis. The relative and absolute configuration of these stereocenters can profoundly influence the biological properties of the resulting molecule. Strategies to achieve this control can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. In recent years, catalytic asymmetric methods have become particularly prominent, offering an efficient means to generate chiral dihydrobenzofuranone derivatives from prochiral precursors. sioc-journal.cn

A key challenge in the synthesis of 5,6-dihydro-2(4H)-benzofuranones lies in the simultaneous construction of the fused ring system and the stereogenic centers with high levels of selectivity. The development of novel catalytic systems and reaction pathways has been instrumental in addressing this challenge. These methods often exploit the unique reactivity of carefully designed substrates and catalysts to guide the stereochemical outcome of the cyclization reaction.

Diastereoselective and Enantioselective Synthetic Protocols

The asymmetric synthesis of 5,6-dihydro-2(4H)-benzofuranone and its analogs has been significantly advanced through the development of powerful diastereoselective and enantioselective protocols. These methods enable the preparation of optically active compounds, which is crucial for the investigation of their biological activities and for the development of new therapeutic agents.

One of the most elegant and effective strategies for the asymmetric synthesis of hydrobenzofuranones is the desymmetrization of prochiral cyclohexadienones via an intramolecular Stetter reaction. nih.gov This method, utilizing a chiral N-heterocyclic carbene (NHC) catalyst, allows for the formation of the dihydrobenzofuranone core with the concomitant creation of multiple contiguous stereocenters in a single step.

The reaction typically proceeds from cyclohexadienyloxyacetaldehydes, which are readily prepared from the corresponding phenols through dearomatization and subsequent oxidation. nih.gov Upon treatment with a chiral triazolium salt, which serves as the NHC precatalyst, these substrates undergo an intramolecular cyclization to afford the desired hydrobenzofuranones in good to excellent yields and with high levels of enantioselectivity. nih.gov

The versatility of the asymmetric intramolecular Stetter reaction is highlighted by its tolerance of a wide range of substituents on the cyclohexadienone precursor. This allows for the synthesis of a diverse array of substituted 5,6-dihydro-2(4H)-benzofuranone derivatives with excellent control over their stereochemistry. For instance, the reaction has been shown to be effective for substrates bearing various alkyl and aryl groups at the 4-position of the cyclohexadienone ring, consistently delivering high enantiomeric excesses. nih.gov

Table 1: Asymmetric Intramolecular Stetter Reaction of Substituted Cyclohexadienones

| Entry | R Group | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Methyl | 95 | 94 |

| 2 | Ethyl | 93 | 93 |

| 3 | Isopropyl | 96 | 92 |

| 4 | tert-Butyl | 91 | 94 |

| 5 | Phenyl | 85 | 88 |

| 6 | 4-Methoxyphenyl | 82 | 86 |

Data sourced from references nih.gov. Reactions were catalyzed by an aminoindanol-derived triazolium salt.

Furthermore, this methodology has been successfully applied to the synthesis of more complex hydrobenzofuranones containing multiple stereocenters, including quaternary centers. The reaction proceeds with high diastereoselectivity, typically affording a single diastereomer. nih.gov This level of stereocontrol is a testament to the well-defined transition state assembly orchestrated by the chiral NHC catalyst.

Table 2: Diastereoselective and Enantioselective Stetter Reaction for Poly-substituted Hydrobenzofuranones

| Entry | Substrate | Product | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | 2,4,6-Trimethylphenol derivative | Hexahydrobenzofuranone | 90 | 95 | >20:1 |

| 2 | 2-Alkoxymethyl-4-methylphenol derivative | Alkoxymethyl-substituted hydrobenzofuranone | 88 | 96 | >20:1 |

| 3 | 2,4,6-Tri-tert-butylphenol derivative | Neopentyl-substituted hydrobenzofuranone | 85 | 94 | >20:1 |

Data sourced from references nih.gov.

Beyond the Stetter reaction, other organocatalytic approaches have also proven effective. For example, bifunctional organocatalysts, such as those derived from cinchona alkaloids and squaramides, have been employed in domino reactions to generate enantiomerically enriched dihydrobenzofuran derivatives from phenols and α-bromonitroalkenes. nih.gov These catalysts operate through a combination of hydrogen bonding and Brønsted base catalysis to control the stereochemical outcome of the reaction.

Chemoenzymatic methods offer another powerful avenue for accessing chiral dihydrobenzofuranone derivatives. These approaches leverage the high stereoselectivity of enzymes, such as lipases, to perform kinetic resolutions of racemic mixtures or to catalyze enantioselective transformations. For instance, the enzymatic hydrolysis of racemic acetoxy dihydrobenzofuranone derivatives can provide both the unreacted acetate and the corresponding alcohol in high enantiomeric excess. hku.hk

Elucidation of Reaction Mechanisms in 2 4h Benzofuranone, 5,6 Dihydro Chemistry

Mechanistic Investigations of Benzofuranone Core Ring Formation

The synthesis of the 2(4H)-benzofuranone, 5,6-dihydro- core can be achieved through several mechanistic pathways, often commencing from substituted cyclohexane (B81311) derivatives. A common strategy involves the condensation of a 1,3-cyclohexanedione (B196179) with an α-keto acid or its equivalent, followed by an intramolecular cyclization and dehydration cascade.

One plausible mechanism begins with an aldol-type condensation between the enolate of a 1,3-cyclohexanedione and an α-keto acid, such as pyruvic acid. This is typically acid- or base-catalyzed. The resulting adduct then undergoes an intramolecular esterification (lactonization), where the hydroxyl group attacks the carboxylic acid moiety, eliminating water to form the fused furanone ring. The final step is a dehydration reaction that creates the α,β-unsaturated system within the newly formed lactone ring, yielding the 5,6-dihydro-2(4H)-benzofuranone structure. For instance, 5-hydroxy-3-methyl-3H-benzofuran-2-one can be readily synthesized from pyruvic acid and 1,4-cyclohexanedione, illustrating a related pathway. nih.gov

Alternative strategies have been developed that offer regioselective control over the substitution pattern. One such method involves the reaction of 3-hydroxy-2-pyrones with specifically substituted nitroalkenes. oregonstate.edu The mechanism proceeds through a Diels-Alder cycloaddition, followed by a cascade of reactions that ultimately forms the benzofuranone ring system. oregonstate.edu Palladium-catalyzed C-H activation followed by lactonization of dicarboxylic acids also represents a modern approach to forming such lactone rings. nih.gov

Table 1: Mechanistic Strategies for Benzofuranone Core Formation

| Synthetic Strategy | Key Starting Materials | Key Mechanistic Steps | Catalyst/Reagents | Ref. |

|---|---|---|---|---|

| Condensation-Lactonization | 1,3-Cyclohexanedione, α-Keto Acid (e.g., Pyruvic Acid) | Aldol (B89426) condensation, Intramolecular esterification (Lactonization), Dehydration | Acid or Base | nih.gov |

| Diels-Alder/Cascade | 3-Hydroxy-2-pyrone, Substituted Nitroalkene | Diels-Alder cycloaddition, Cascade reaction | AlCl₃ (Lewis Acid), TFA (Protic Acid) | oregonstate.edu |

| Intramolecular Cyclization | 5-Phenyl-1,3-cyclohexanedione, Chloroacetaldehyde (B151913) | Nucleophilic addition, Intramolecular cyclization | Base | semanticscholar.org |

| C-H Activation/Lactonization | Dicarboxylic Acids | Palladium-catalyzed C-H activation, Reductive elimination | Pd(OAc)₂, Quinoline-pyridone ligand, Ag₂CO₃ | nih.gov |

| Acyloxy Sulfone Cyclization | Unsaturated Acyloxy Sulfone | Carbanion formation, Intramolecular cyclization, Dehydration | Base, p-TsOH | nih.gov |

Pathways of 1,6-Addition Reactions on 3-Methyl-5,6-dihydro-2(4H)-benzofuranone

The 3-Methyl-5,6-dihydro-2(4H)-benzofuranone core contains an α,β,γ,δ-unsaturated lactone system, which makes it an excellent Michael acceptor. Nucleophilic additions to this system are a key class of reactions for its functionalization. While sometimes referred to as a 1,6-addition in reference to the extended conjugated system, the reaction is mechanistically a 1,4-conjugate addition to the enone moiety. masterorganicchemistry.comlibretexts.org

The mechanism is initiated by the deprotonation of a Michael donor (a compound with an acidic proton, such as a malonate ester or a β-ketoester) by a base to form a resonance-stabilized carbanion or enolate. masterorganicchemistry.comwikipedia.org This soft nucleophile then attacks the electrophilic β-carbon (C6) of the benzofuranone ring system. youtube.com This attack is favored over the "harder" carbonyl carbon (a 1,2-addition) due to orbital considerations and the use of stabilized, soft nucleophiles. masterorganicchemistry.comlibretexts.org The addition results in the formation of a new carbon-carbon bond and a new, resonance-stabilized enolate intermediate. The final step is the protonation of this enolate by a proton source (often the conjugate acid of the base used initially or a solvent) to yield the final, more stable, functionalized product. youtube.com

The choice of nucleophile is critical. Soft nucleophiles like organocuprates (Gilman reagents), enamines, and thiolates strongly favor the 1,4-addition pathway, whereas hard nucleophiles like organolithium or Grignard reagents tend to favor 1,2-addition to the carbonyl group. libretexts.orgorganicreactions.org

Table 2: Nucleophiles for Conjugate Addition to Dihydrobenzofuranone Systems

| Nucleophile Class | Example | Generating Reagent/Conditions | Type of Addition Favored | Ref. |

|---|---|---|---|---|

| Carbonyl Compounds | Diethyl malonate, Acetylacetone | Base (e.g., NaOEt, KOtBu) | 1,4-Addition (Michael) | masterorganicchemistry.comwikipedia.org |

| Organocuprates | Lithium dimethylcuprate (Me₂CuLi) | 2 MeLi + CuI | 1,4-Addition (Michael) | libretexts.orgorganicreactions.org |

| Amines | Pyrrolidine, Piperidine | Neutral or mild acid/base | 1,4-Addition (aza-Michael) | masterorganicchemistry.com |

| Thiols | Thiophenol | Base (e.g., Et₃N) | 1,4-Addition (thia-Michael) | wikipedia.org |

| Nitroalkanes | Nitromethane | Base (e.g., DBU) | 1,4-Addition (nitro-Michael) | organic-chemistry.org |

Computational Mechanistic Studies of 2(4H)-Benzofuranone, 5,6-dihydro- Related Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, rationalizing stereochemical outcomes, and predicting reactivity in systems related to 2(4H)-benzofuranone, 5,6-dihydro-. While specific studies on the parent compound are limited, research on analogous benzofuranone structures provides significant insight.

For example, DFT calculations have been employed to investigate the enantioselectivity of cascade cyclization reactions used to form complex polycyclic frameworks incorporating benzofuranone moieties. acs.org These studies can map the entire potential energy surface of a reaction, identifying the transition states for each step. By comparing the energy barriers of competing pathways, researchers can determine the most likely reaction mechanism and pinpoint the chirality-determining step. acs.org

In other work, DFT has been used to study the antioxidant properties of benzofuran (B130515) derivatives by calculating bond dissociation energies (BDE) and ionization potentials to evaluate mechanisms like hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET). rsc.org Molecular docking studies, another computational technique, have been used to predict the binding modes of benzofuran hybrids within the active sites of biological targets like enzymes, which helps in understanding their structure-activity relationships. nih.gov These computational approaches provide a molecular-level understanding that is often inaccessible through experimental means alone.

Table 3: Application of Computational Methods in Benzofuranone Chemistry

| Computational Method | Focus of Study | Key Insights Gained | Example System | Ref. |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Stereoselectivity | Identification of transition states, elucidation of chirality-determining step, calculation of reaction energy barriers. | Cascade cyclization to form aza-bicyclo[3.2.1]octane frameworks. | acs.org |

| Density Functional Theory (DFT) | Antioxidant Activity Mechanism | Calculation of Bond Dissociation Energy (BDE) and Ionization Potential (IP) to distinguish between HAT and SPL-ET pathways. | Benzofuran-stilbene hybrids. | rsc.org |

| Molecular Docking | Ligand-Protein Binding | Prediction of binding affinity and orientation within an enzyme's active site, rationalization of structure-activity relationships. | Benzofuran hybrids as PI3K/VEGFR2 inhibitors. | nih.gov |

Role of Catalysts in Reaction Mechanism Modulation (e.g., organic acid alkali metal salt catalysis)

Catalysts play a pivotal role in directing the outcome of reactions involving 2(4H)-benzofuranone, 5,6-dihydro-, influencing reaction rates, regioselectivity, and stereoselectivity. The choice of catalyst can fundamentally alter the operative mechanistic pathway.

In the context of the benzofuranone core synthesis, both Lewis and Brønsted acids are often used. oregonstate.edu Lewis acids like AlCl₃ can coordinate to carbonyl oxygens, activating the substrate for nucleophilic attack, while protic acids like trifluoroacetic acid (TFA) can protonate intermediates to facilitate dehydration steps. oregonstate.edu

For C-H activation and lactonization reactions, transition metal catalysts, particularly palladium, are prominent. nih.gov In these systems, the catalyst's ligand framework is critical for controlling selectivity. For instance, different quinoline-pyridone ligands can direct palladium to activate either β- or γ-methylene C-H bonds of dicarboxylic acids. nih.gov These reactions often employ co-catalysts, including alkali metal salts of organic acids, such as cesium acetate (B1210297) (CsOAc). nih.gov While their role can be complex, these salts can act as bases or influence the solubility and aggregation state of the catalytic species. Molecular dynamics simulations on other systems have shown that alkali metal cations can form bridges between carboxylate groups, potentially pre-organizing the substrate for cyclization or stabilizing key intermediates in the catalytic cycle. nih.gov

In conjugate addition reactions, the primary role of the catalyst is often as a base to generate the nucleophilic enolate from the Michael donor. masterorganicchemistry.comwikipedia.org However, more sophisticated organocatalysts can modulate the mechanism to achieve high enantioselectivity. Chiral amines or prolinol ethers can form transient iminium ions with α,β-unsaturated carbonyls, which then react with the nucleophile in a highly controlled, stereoselective manner. organic-chemistry.org

Table 4: Catalysts and Their Mechanistic Roles in Benzofuranone Chemistry

| Catalyst/Reagent | Reaction Type | Proposed Mechanistic Role | Ref. |

|---|---|---|---|

| AlCl₃ / TFA | Benzofuranone Synthesis | Lewis acid activation of carbonyls; Brønsted acid-catalyzed dehydration. | oregonstate.edu |

| Palladium(II) Acetate / Ligand | C-H Lactonization | Facilitates C-H bond cleavage and subsequent C-O bond formation. | nih.gov |

| Cesium Acetate (CsOAc) | C-H Lactonization | Acts as a base and/or modulates the catalytic species through ion pairing. nih.govnih.gov | nih.govnih.gov |

| Sodium Ethoxide (NaOEt) | Michael Addition | Base to deprotonate the Michael donor, generating the active nucleophile. | masterorganicchemistry.com |

| Chiral Organocatalysts | Asymmetric Michael Addition | Formation of a transient chiral iminium ion intermediate to control stereochemistry. | organic-chemistry.org |

| Copper(I) Iodide (CuI) | Gilman Reagent Formation | Precursor for organocuprate (Gilman) reagents used in 1,4-additions. | libretexts.orgorganicreactions.org |

Structural and Spectroscopic Characterization of 2 4h Benzofuranone, 5,6 Dihydro Compounds

Advanced Spectroscopic Techniques for Structure Elucidation

A combination of vibrational, electronic, and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, offers a comprehensive toolkit for characterizing these complex molecules.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. For 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, also known as dihydroactinidiolide, these techniques confirm the presence of key structural features. The FT-IR and FT-Raman spectra of all eight stereoisomers of wine lactone, a related dimethyl derivative, have been measured for comparative analysis. bohrium.com

A study of the related compound, 2(4H)-benzofuranone, 5,6,7,7a-trimethyl-,(R), using FT-IR spectroscopy revealed the presence of characteristic functional groups. researchgate.net

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The UV spectra of the eight synthesized stereoisomers of wine lactone (3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one) have been measured. bohrium.com Comparing the UV spectrum of a compound isolated from white wine with the synthesized lactones helped confirm its identity. bohrium.com

The optical transparency of films containing related benzofuranone derivatives has been studied using a UV-Vis spectrophotometer, indicating the utility of this technique in characterizing materials incorporating these compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are crucial for the analysis of 2(4H)-Benzofuranone, 5,6-dihydro- derivatives. process-nmr.comnih.gov

For the eight isomers of wine lactone, ¹H-NMR spectra revealed nine distinct signals that were assigned using TOCSY and DQF-COSY experiments. bohrium.com The coupling constants observed in these spectra were key to determining the cis or trans configuration of the ring junction. bohrium.com ¹³C-NMR spectroscopy also provided essential data for the analysis of these isomers. bohrium.com The chemical shifts in the ¹³C NMR spectra can help distinguish between five- and six-membered lactone rings. ufrgs.br

Metabolomic studies of wine frequently employ ¹H-NMR to identify and quantify a wide range of compounds, including lactones. oeno-one.eunih.govbohrium.comresearchgate.netmdpi.com These analyses are often performed at high magnetic field strengths, such as 400 and 600 MHz, to achieve the necessary resolution. oeno-one.eumdpi.com The chemical information obtained from ¹H-NMR can be used to create a molecular fingerprint for traceability and authentication purposes. oeno-one.euresearchgate.net

Table 1: Representative ¹H-NMR Data for Wine Metabolites This table is for illustrative purposes and shows the types of compounds identified in wine analysis, which can include lactones and related compounds.

| Compound Class | Representative Compounds |

|---|---|

| Amino Acids | Proline, Alanine, Valine |

| Organic Acids | Lactic Acid, Acetic Acid, Succinic Acid |

| Alcohols & Polyols | Ethanol, Glycerol, Methanol |

| Sugars | Glucose, Fructose |

| Phenolic Compounds | Catechin, Epicatechin |

Data sourced from metabolomic studies of wine. nih.govbohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate, identify, and quantify individual components of a mixture. nih.govresearchgate.netnih.govnih.gov It is widely used for the analysis of lactones in various matrices, including wine. nih.govresearchgate.netnih.gov

In the context of 2(4H)-Benzofuranone, 5,6-dihydro- derivatives, GC-MS is employed for several key purposes:

Identification: The mass spectrum of a compound provides a unique fragmentation pattern that serves as a molecular fingerprint. The structure of wine lactone was initially identified using high-resolution mass spectrometry (HR-MS). bohrium.com The NIST mass spectra database is a common resource for confirming peak identification based on experimental spectra. nih.gov

Purity Assessment: GC is used to separate the compound of interest from impurities, and the resulting chromatogram can be used to assess its purity. bohrium.com

Quantification: When coupled with techniques like headspace solid-phase microextraction (HS-SPME), GC-MS can be used for the quantitative analysis of lactones. nih.govresearchgate.netnih.gov

The electron impact (EI) mode at 70 eV is a common ionization method used in GC-MS analysis of these compounds. nih.gov The mass spectrometer collects data over a specific mass-to-charge (m/z) range, for example, m/z 25–350. nih.gov

Table 2: Kovats Retention Indices for Dihydroactinidiolide

| Column Type | Active Phase | Kovats Index (I) |

|---|---|---|

| Capillary | DB-5 | 1493 |

| Capillary | HP-5 | 1532 |

| Capillary | DB-1 | 1473 |

| Capillary | OV-101 | 1508 |

Data from NIST Mass Spectrometry Data Center. nist.gov

X-ray Crystallography for Solid-State Structure Determination

While powerful, techniques like NMR and MS primarily provide information about the molecule in the gas or solution phase. X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the absolute configuration of chiral centers. However, a significant challenge is the need to grow a pure single crystal of the compound, which is not always feasible. biotools.us Vibrational Circular Dichroism (VCD) offers an alternative for determining absolute configuration on neat liquids or solutions. biotools.us

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for determining the enantiomeric purity and absolute configuration of chiral compounds like the various stereoisomers of 2(4H)-Benzofuranone, 5,6-dihydro- derivatives.

Key chiroptical techniques include:

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. The CD spectra of the eight synthesized isomers of wine lactone were crucial in determining the absolute configuration of the natural product. bohrium.com By comparing the CD spectrum of the compound isolated from white wine with those of the synthesized lactones, it was identified as the (3S, 3aS, 7aR)-enantiomer. bohrium.com

Vibrational Circular Dichroism (VCD): VCD is a powerful technique that combines the structural specificity of IR spectroscopy with the stereochemical sensitivity of chiroptical methods. biotools.usresearchgate.net It is a reliable method for determining the absolute configuration of chiral molecules in solution, which can be challenging for other techniques. biotools.usscm.comschrodinger.comrsc.org The absolute stereochemistry is established by comparing the experimental VCD spectrum to one predicted by ab initio quantum chemistry calculations. biotools.usscm.com This technique has been successfully applied to determine the absolute configuration of complex natural products. rsc.org

Enantioselective gas chromatography is another important tool for determining the enantiomeric distribution of chiral lactones. nih.gov This technique has been used to separate all eight stereoisomers of wine lactone, revealing significant differences in their odor thresholds. bris.ac.ukwikipedia.org

Natural Occurrence, Isolation, and Biosynthetic Pathways of 2 4h Benzofuranone, 5,6 Dihydro and Analogues

Identification in Botanical and Biological Extracts

While the parent compound 2(4H)-Benzofuranone, 5,6-dihydro- is a core chemical structure, it is the substituted analogues that are more commonly identified in nature. These derivatives have been isolated from a diverse range of plant species and other biological sources.

One notable analogue, Dihydroactinidiolide , which is systematically named (R)-2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, has been identified in the leaves of Aegle marmelos. researchgate.net This compound is also found in a variety of other plants, including tea (Camellia sinensis), tobacco (Nicotiana tabacum), and mangoes (Mangifera indica). tandfonline.com Another significant analogue is Loliolide , a stereoisomer of 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one, which is considered one of the most ubiquitous lactones in the plant kingdom and is also found in marine algae. oup.comnih.gov It has been reported in species such as Daphne aurantiaca and Euphorbia supina. nih.gov Other related compounds like Mintlactone have also been identified, highlighting the structural diversity within this chemical class. nist.gov The presence of these compounds is often confirmed through spectroscopic analysis of extracts. researchgate.net

Table 1: Selected Natural Analogues of 2(4H)-Benzofuranone, 5,6-dihydro- and Their Botanical/Biological Sources

| Compound Name | Systematic Name | Natural Source(s) |

| Dihydroactinidiolide | (R)-2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | Aegle marmelos, Actinidia polygama (Silver Vine), Tea, Tobacco, Mango |

| Loliolide | 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one | Daphne aurantiaca, Euphorbia supina, Marine Algae, Barnyardgrass |

| Mintlactone | (6R,7aS)-3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one | Mentha sp. (Mint) |

Advanced Methodologies for Isolation and Purification from Complex Matrices

Extracting and purifying specific benzofuranone derivatives from complex biological matrices presents a significant analytical challenge. Modern methodologies have evolved to provide efficient and high-purity separation of these target compounds.

Chromatography is the cornerstone of isolating natural products. For volatile benzofuranone analogues like Dihydroactinidiolide, Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS) , is a primary tool for both identification and quantification. nist.govnist.gov The technique separates compounds based on their volatility and interaction with a stationary phase, providing high-resolution separation.

For less volatile or thermally sensitive derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. semanticscholar.org Preparative HPLC allows for the isolation of compounds in milligram to gram quantities with high purity. A more advanced and efficient approach involves the online coupling of High-Speed Counter-Current Chromatography (HSCCC) with semi-preparative HPLC. nih.gov HSCCC is a support-free liquid-liquid partition chromatography technique that minimizes irreversible adsorption of the sample. In one application, this coupled system allowed for the direct transfer of a co-eluted fraction from the HSCCC to the semi-preparative HPLC for final separation, enabling the simultaneous isolation and purification of multiple benzofuran-related compounds from a crude herbal extract with purities exceeding 99%. nih.gov

For obtaining essential oils rich in volatile benzofuranones from plant materials, distillation techniques are commonly employed. Traditional Hydro-distillation (HD) involves boiling the plant material in water and condensing the steam to collect the essential oil. However, this process can be time-consuming and energy-intensive.

A more advanced and "green" alternative is Microwave-Assisted Hydro-distillation (MAHD) . nih.gov This technique uses microwave energy to heat the in-situ water within the plant cells, causing them to rupture and release their volatile components more rapidly and efficiently. nih.gov Comparative studies have consistently shown that MAHD offers significant advantages over conventional HD, including drastically reduced extraction times, lower energy consumption, and often higher yields, without negatively impacting the chemical composition of the extracted oil.

Table 2: Comparison of Conventional Hydro-distillation (HD) and Microwave-Assisted Hydro-distillation (MAHD) for Essential Oil Extraction

| Parameter | Conventional Hydro-distillation (HD) | Microwave-Assisted Hydro-distillation (MAHD) |

| Extraction Time | Significantly longer (e.g., several hours) | Significantly shorter (e.g., minutes) |

| Energy Consumption | High | Low |

| Extraction Yield | Generally lower for the same time period | Often higher and achieved more rapidly |

| Solvent Usage | Requires bulk water | Uses in-situ water or small amounts of added water |

| Quality of Extract | Risk of thermal degradation due to prolonged heat | Reduced risk of degradation due to shorter extraction time |

Investigations into Putative Biosynthetic Routes of Benzofuranone Derivatives

The biosynthetic origins of many naturally occurring benzofuranone analogues, particularly C11 and C13 lactones like Dihydroactinidiolide and Loliolide, are traced back to the degradation of carotenoids. mdpi.comresearchgate.net These compounds are classified as apocarotenoids .

The pathway begins with the biosynthesis of C40 carotenoids, such as β-carotene and lutein, from isopentenyl pyrophosphate (IPP). nih.gov These parent carotenoids can then undergo oxidative cleavage, a process that can be enzymatic or non-enzymatic (photo-oxidation). mdpi.comnih.gov This degradation breaks down the large carotenoid molecule into smaller, often volatile, fragments.

For example, Dihydroactinidiolide is a known thermal and oxidative degradation product of β-carotene. tandfonline.comresearchgate.net The process involves the cleavage of the β-carotene backbone, followed by cyclization and rearrangement to form the stable benzofuranone lactone ring. Similarly, Loliolide is a well-established metabolite of both β-carotene and α-carotene (via lutein). nih.gov The presence of specific carotenoid cleavage dioxygenase (CCD) enzymes in plants facilitates this transformation, although it can also occur abiotically under conditions of environmental stress like high light or heat. mdpi.com This degradative pathway is responsible for producing a wide array of important flavor and aroma compounds in many plants, fruits, and teas.

Chemotaxonomic Significance of Natural Benzofuranone Derivatives

Chemotaxonomy is the discipline of classifying organisms based on their chemical constituents, particularly secondary metabolites. nih.govplantsjournal.com The presence or absence of specific compounds or compound classes can serve as a marker to establish taxonomic relationships, differentiate between closely related species, and understand evolutionary pathways. nih.govresearchgate.net

The distribution of benzofuranone analogues, which are derived from terpenoids (carotenoids), is of chemotaxonomic interest. plantsjournal.com Since secondary metabolites are often specific to certain plant families or genera, their chemical profiles can act as a "fingerprint." For instance, the very name Dihydroactinidiolide points to its initial isolation from Actinidia polygama, suggesting its potential as a chemical marker for the genus Actinidia. tandfonline.com

The restricted occurrence of certain derivatives in specific taxa can help resolve taxonomic ambiguities where morphological characteristics are insufficient. researchgate.net While some compounds like Loliolide are ubiquitous, the unique profile and relative abundance of various benzofuranone analogues within a plant extract can provide valuable data for taxonomists. nih.gov The analysis of these chemical markers, typically using techniques like GC-MS and HPLC, complements traditional morphological data to build a more robust and natural system of plant classification. nih.govnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions

Computational Approaches to Biological Activity Prediction

Computational methods are invaluable for predicting how benzofuranone derivatives will interact with biological targets, thereby guiding the synthesis of more effective and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. This method provides insights into the binding affinity and the specific molecular interactions—like hydrogen bonds and hydrophobic interactions—that stabilize the ligand-target complex.

For benzofuran (B130515) derivatives, docking studies have been instrumental in explaining their inhibitory activity against key enzymes. For instance, in studies of α-glucosidase inhibitors , docking simulations revealed that 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazole derivatives interact with important amino acid residues in the enzyme's active site, such as Glu 276, Asp 214, and Phe 177, through hydrogen bonds and arene-arene interactions. researchgate.net Similarly, for α-amylase inhibitors , docking confirmed the binding interactions between benzofuran hydrazone analogs and the enzyme's active site, corroborating the experimental inhibition data. nih.gov These computational models highlight that the orientation and substitution pattern of the benzofuran ring system are critical for effective binding and inhibition.

Quantitative Structure-Activity Relationship (QSAR) is a statistical method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com These models help in predicting the activity of unsynthesized compounds and understanding the physicochemical properties that govern their biological effects. scispace.com

While specific 3D-QSAR studies on 5,6-dihydro-2(4H)-benzofuranone are not extensively documented, QSAR models for the broader class of benzofuran derivatives have been successfully developed. These studies often reveal the importance of specific descriptors in determining activity. For example, QSAR models for anticancer activity might show that electrostatic and steric fields are critical. A negative value for an electrostatic descriptor could indicate that electronegative substituents in a particular region of the molecule enhance biological activity. scispace.com Such models provide a rational basis for designing new derivatives with improved potency.

Enzyme Inhibition Studies and Kinetic Analysis

The ability of benzofuranone derivatives to inhibit specific enzymes is a key area of research, particularly for metabolic diseases.

While direct enzymatic inhibition of insulysin (insulin-degrading enzyme) by these specific derivatives is not widely reported, a closely related phenomenon—the inhibition of insulin (B600854) amyloid fibrillation—has been studied. Insulin can form amyloid fibrils, a process associated with injection-site amyloidosis in diabetes patients. A study on five synthetic benzofuranone derivatives found that four of them could inhibit this fibrillation process at micromolar concentrations. This anti-amyloidogenic property suggests that the benzofuranone scaffold could be a valuable starting point for developing therapeutic agents against diseases involving amyloid protein aggregation. nih.gov

Inhibiting α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a validated strategy for managing type-2 diabetes. researchgate.netnih.gov Several benzofuran derivatives have shown potent inhibitory activity against these enzymes.

A series of benzofuran hydrazone analogs were synthesized and found to be effective α-amylase inhibitors. nih.gov Similarly, a class of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles demonstrated potent α-glucosidase inhibition, with many compounds being significantly more active than the standard drug, acarbose (B1664774). researchgate.net The structure-activity relationship for these compounds indicated that the type and position of substituents on the aryl ring were crucial for activity. For example, compounds with hydroxyl and halogen groups showed particularly strong inhibition. researchgate.net

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Range (μM) | Reference |

|---|---|---|---|---|

| Benzofuran Hydrazone Analogs | α-Amylase | Showed good inhibitory potential compared to the standard. SAR was based on phenyl ring substitutions. | 1.078 - 2.926 | nih.gov |

| 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles | α-Glucosidase | Compounds with hydroxyl and halogen groups were 5 to 70 times more active than acarbose (IC₅₀ = 856.45 μM). | 12.75 - 162.05 | researchgate.net |

Cellular and Molecular Mechanisms of Action

Beyond enzyme inhibition, benzofuranone derivatives exhibit biological effects through complex cellular and molecular pathways, notably as antioxidant and neuroprotective agents.

The dihydrobenzofuran scaffold is a key feature of potent antioxidants. Studies on 2,3-dihydro-5-hydroxybenzofuran derivatives, which are structurally related to the target compound, have elucidated their mechanism of action against lipid peroxidation. These compounds act as radical-scavenging antioxidants. The phenolic hydroxyl group on the benzofuran ring is critical for this activity, as it can donate a hydrogen atom to neutralize free radicals, thus breaking the chain reaction of lipid peroxidation. The nature of substituents on the ring and the length of any side chains can influence the antioxidant's mobility and efficacy within cell membranes.

The antioxidant properties of benzofuran derivatives contribute to their potential as neuroprotective agents, as oxidative stress is a key factor in many neurodegenerative diseases. nih.govnih.gov Benzofuran derivatives have shown potential in slowing the progression of conditions like Alzheimer's disease. nih.gov The mechanism often involves protecting neurons from excitotoxicity and oxidative damage. For example, certain benzofuran-2-carboxamide (B1298429) derivatives have been shown to protect primary cultured rat cortical cells from damage induced by NMDA, an excitotoxic agent. This neuroprotection is linked to both anti-excitotoxic and reactive oxygen species (ROS) scavenging activities.

Design Principles for Benzofuranone Derivative Bioactivity

The collective findings from SAR, computational, and biological studies provide several key principles for designing bioactive benzofuranone derivatives:

Substitutions at C-2 are Crucial : Earlier SAR studies on benzofurans identified that introducing ester or heterocyclic ring substitutions at the C-2 position was critical for cytotoxic activity. nih.gov This position is a key handle for modifying the molecule's interaction with biological targets.

The Role of Halogens : The addition of halogen atoms (fluorine, chlorine, bromine) to the benzofuran ring can significantly increase biological activity, such as anticancer effects. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to a target protein. nih.gov

Hydroxyl Groups for Antioxidant and Enzyme Inhibitory Activity : The presence of hydroxyl groups, particularly on the benzene (B151609) ring portion, is a strong determinant of antioxidant activity. It is also a key feature for potent α-glucosidase inhibition, where it can participate in hydrogen bonding within the enzyme's active site. researchgate.net

Structure-Based Design : For targets with known crystal structures, like α-amylase and α-glucosidase, a structure-based design approach is highly effective. researchgate.net This involves using docking simulations to guide the placement of lipophilic and hydrogen-bonding groups into specific pockets of the target's binding site to maximize affinity and selectivity.

Applications of 2 4h Benzofuranone, 5,6 Dihydro As a Chemical Precursor and Building Block

Strategic Use in the Synthesis of Complex Heterocyclic Scaffolds

The dihydrobenzofuranone skeleton is a versatile platform for constructing more elaborate molecular architectures. Organic chemists utilize this scaffold as an intermediate, leveraging its inherent reactivity to build fused, spirocyclic, and highly substituted heterocyclic compounds. semanticscholar.orgoregonstate.edu The development of synthetic methodologies leading to chiral benzofuranone-type compounds is of particular interest due to the attractive pharmaceutical and biological properties of the resulting products. semanticscholar.org

The conversion of benzofuranones into other complex structures is a key advantage of their use in synthesis. For example, substituted benzofuranones can be readily transformed into correspondingly substituted benzofurans through standard olefination reactions like the Wittig reaction. oregonstate.edu Furthermore, they can be converted to triflate intermediates, which then undergo a variety of coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, to introduce alkynyl or aryl groups, respectively. oregonstate.edu This highlights the role of the benzofuranone as a programmable precursor where complex substitution patterns can be methodically built. oregonstate.edu

Research has also demonstrated the use of benzofuranone-derived olefins in cycloaddition reactions with para-quinone methides to construct complex chroman-spirobenzofuranone scaffolds. Additionally, the dihydro-furan motif is found within more complex designed molecules, such as the 1,6-dihydro-2H-indeno[5,4-b]furan derivatives, which were synthesized as potent and selective biological ligands. nih.gov

| Precursor Type | Reaction Type | Resulting Complex Scaffold | Significance |

|---|---|---|---|

| Substituted Benzofuranones | Wittig Olefination | 2,4,7-Trisubstituted Benzofurans | Access to highly functionalized benzofurans. oregonstate.edu |

| Benzofuranone-derived Triflates | Suzuki-Miyaura Coupling | 2-Aryl Benzofurans | Formation of C-C bonds to attach aryl groups. oregonstate.edu |

| Benzofuranone-derived Triflates | Sonogashira Coupling | 2-Alkynyl Benzofurans | Introduction of alkyne functionalities. oregonstate.edu |

| Dihydro-furan Scaffolds | Multi-step Synthesis | 1,6-dihydro-2H-indeno[5,4-b]furans | Creation of novel, biologically active ligands. nih.gov |

Development of Novel Organic Reagents and Catalysts from Benzofuranone Derivatives

The application of the 2(4H)-Benzofuranone, 5,6-dihydro- framework in the direct development of novel organic reagents and catalysts is not a widely documented area of research. The scientific literature extensively covers the use of various catalysts—including those based on transition metals like palladium, rhodium, and nickel, as well as organocatalysts—for the synthesis of benzofuran (B130515) and dihydrobenzofuran derivatives. However, the use of the benzofuranone scaffold itself as the basis for a catalyst or reagent is less common.

In principle, the benzofuranone structure could be functionalized to serve in such a capacity. For example, the introduction of specific substituent groups onto the aromatic or heterocyclic ring could create chiral ligands for asymmetric catalysis or functional sites that enable the molecule to act as an organocatalyst. Organocatalysts, which can include amines, Brønsted acids, and Lewis bases, are valued for their mild reaction conditions and environmentally benign nature. While there are no specific examples found involving the 2(4H)-Benzofuranone, 5,6-dihydro- core, the broader field of organocatalysis demonstrates the potential for small organic molecules to direct complex chemical transformations.

Advanced Materials Science Applications Derived from Structural Modifications of the Benzofuranone Framework

Structural modifications of the benzofuranone framework have led to the development of advanced materials with applications in polymer science and organic electronics.

The benzofuranone core is a key feature in compounds designed as high-performance additives for polymers. google.com Certain benzofuranone derivatives function as antioxidants and carbon-centered radical quenchers. google.com When incorporated into polymer materials such as polyolefins, polystyrenes, and polyesters, these additives enhance the thermal stability of the material, protecting it from degradation during processing and use. google.com A patented invention describes antioxidant compounds derived from a benzofuranone compound that exhibit remarkable heat resistance and provide a synergistic antioxidant effect, improving the melt flow stability and color retention of plastics. google.com

In the field of organic electronics, molecules containing fused furan rings are highly promising due to their stability, high planarity, and excellent carrier transport properties. mdpi.com Research into thermoelectric (TE) materials, which can convert heat directly into electricity, has explored complex benzofuran derivatives. mdpi.comnih.gov Specifically, composites of benzothieno[3,2-b]benzofuran (BTBF) derivatives with single-walled carbon nanotubes (SWCNTs) have shown enhanced thermoelectric performance. mdpi.comnih.gov The introduction of electron-withdrawing groups onto the BTBF core modifies the electronic energy levels, which in turn improves the Seebeck coefficient and power factor of the composite material. mdpi.comnih.gov These materials are valued for their potential in waste heat recovery, mechanical flexibility, and thermal stability. mdpi.comnih.gov

| Material | Band Gap (Eg) | Thermoelectric Power Factor (PF) | Key Feature |

|---|---|---|---|

| BTBF-Br/SWCNT Composite | Decreased vs. BTBF | Improved | Introduction of one electron-withdrawing Br group. mdpi.comnih.gov |

| BTBF-2Br/SWCNT Composite | 4.192 eV (Smallest) | 169.70 ± 3.46 μW m−1 K−2 | Two electron-withdrawing Br groups promote energy filtering. mdpi.comnih.gov |

Furthermore, the benzophenone core, which is structurally related to the benzofuranone scaffold, has been extensively used in the design of materials for Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com Benzophenone derivatives serve as excellent fragments for organic semiconductors and as host materials for phosphorescent emitters in OLED devices. nih.govmdpi.com The electronic properties and highly twisted geometry of the benzophenone framework make it suitable for developing efficient emitters. mdpi.com This suggests a potential avenue for the application of appropriately functionalized benzofuranone derivatives in similar organic electronic devices, leveraging the inherent properties of the fused ring system.

Conclusion

Summary of Major Academic Contributions to 2(4H)-Benzofuranone, 5,6-dihydro- Research

Direct research on the parent compound, 2(4H)-Benzofuranone, 5,6-dihydro-, is limited in academic literature. However, extensive research on the broader class of dihydrobenzofuranones has led to significant contributions in synthetic chemistry. The core structure of 2(4H)-Benzofuranone, 5,6-dihydro-, which features a fused cyclohexene (B86901) and a γ-lactone ring, has been a target for various synthetic strategies.

One of the foundational methods for constructing the carbocyclic portion of such fused ring systems is the Robinson annulation . This classic reaction, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, remains a key method for creating six-membered rings onto a ketone. nih.govresearchgate.net The versatility of the Robinson annulation has made it a staple in the synthesis of complex natural products, including steroids and terpenoids. nih.govresearchgate.net

More contemporary efforts have focused on the development of novel catalytic methods. Significant academic contributions include:

Catalytic Hydrogenation: The selective hydrogenation of benzofurans is a primary route to obtaining dihydrobenzofuran scaffolds. nist.gov Research has explored the use of various catalysts, including heterogeneous non-noble metal catalysts like cobalt-cobalt oxide nanoparticles, to achieve this transformation efficiently. nist.gov Advanced cascade catalysis protocols, employing a combination of chiral and achiral catalysts, have been developed for the complete and stereoselective hydrogenation of benzofurans to yield enantioenriched octahydrobenzofurans. nist.gov

Transition Metal-Catalyzed Synthesis: The synthesis of the 2,3-dihydrobenzofuran (B1216630) core, a closely related structure, has been significantly advanced through transition-metal catalysis. nist.govresearchgate.net Recent reviews highlight the use of rhodium and other metals in reactions like [3+2] annulations and the difunctionalization of olefins to construct the dihydrobenzofuran framework with high efficiency. nist.gov These methods are pivotal as dihydrobenzofurans are precursors to a wide array of biologically active molecules. nist.govresearchgate.net

The characterization of 2(4H)-Benzofuranone, 5,6-dihydro- and its derivatives has been thoroughly documented, with extensive data available from techniques like mass spectrometry and gas chromatography, particularly for naturally occurring substituted analogs such as Dihydroactinidiolide. nist.govresearchgate.net

Future Research Directions and Unexplored Avenues

While significant progress has been made in the synthesis of the dihydrobenzofuranone scaffold, several avenues remain ripe for exploration. The development of more sustainable and efficient synthetic methods is a key future direction. This includes the use of earth-abundant metal catalysts and environmentally benign reaction conditions, such as visible-light-mediated photoredox catalysis, which has shown promise in the synthesis of related chalcogenide derivatives. nist.gov

A major unexplored avenue is the detailed investigation of the parent compound, 2(4H)-Benzofuranone, 5,6-dihydro-. A thorough study of its reactivity could unlock new synthetic pathways and applications. Furthermore, the field is moving towards more complex molecular architectures. Future research will likely focus on:

Asymmetric Synthesis: While some progress has been made, the development of general and highly enantioselective methods for the synthesis of chiral dihydrobenzofuranones remains a challenge. This is crucial for accessing specific stereoisomers for biological evaluation. nist.gov

Late-Stage Functionalization: Developing methods to selectively functionalize the 2(4H)-Benzofuranone, 5,6-dihydro- core at various positions would greatly enhance its utility as a synthetic building block.

Exploration of Biological Activity: A systematic evaluation of the biological properties of a wider range of 2(4H)-Benzofuranone, 5,6-dihydro- derivatives could lead to the discovery of new therapeutic agents.

Implications for Advanced Organic Synthesis and Computational Chemistry

The 2(4H)-Benzofuranone, 5,6-dihydro- scaffold and its derivatives have significant implications for advanced organic synthesis. Their role as versatile intermediates allows for the construction of complex polycyclic systems found in many natural products. The ability to build upon this fused ring system makes it a valuable synthon for chemists aiming to synthesize intricate molecular targets.

In the realm of computational chemistry, the dihydrobenzofuranone structure serves as an excellent model for theoretical studies. Density Functional Theory (DFT) has been employed to analyze related structures, providing deep insights into their electronic properties. nist.gov Key implications include:

Predicting Reactivity: Computational methods like DFT can be used to calculate frontier molecular orbitals (HOMO-LUMO) and generate molecular electrostatic potential (MESP) maps. nist.gov These calculations help in understanding the charge distribution and predicting the sites most susceptible to nucleophilic or electrophilic attack, thereby guiding synthetic strategies.

Mechanism Elucidation: Computational modeling can be used to study reaction mechanisms, such as the intricacies of catalytic cycles in transition-metal-mediated syntheses or the pathways of pericyclic reactions.

Spectroscopic Analysis: Theoretical calculations can aid in the interpretation of experimental spectroscopic data (e.g., IR, UV-Vis, NMR), helping to confirm the structure of newly synthesized compounds. nist.gov

The synergy between advanced synthesis and computational chemistry will undoubtedly continue to drive innovation in the field, enabling the design of more efficient synthetic routes and the discovery of novel molecules with desired properties, all based on foundational scaffolds like 2(4H)-Benzofuranone, 5,6-dihydro-.

Q & A

Q. Table 1: Natural Occurrence in Hedysarum theinum

| Compound | Concentration (%) |

|---|---|

| (R)-5,6,7,7a-tetrahydro-4,4,7a-trimethyl | 1.47 |

| Racemic mixture | 0.33 |

Advanced: How can enantiomeric purity be ensured during asymmetric synthesis of benzofuranones?

Answer:

- Chiral Catalysts : Pd(II) complexes with chiral ligands (e.g., BINOL derivatives) achieve >90% enantiomeric excess (ee) in C–O bond formation .

- Chiral HPLC : Separates enantiomers (e.g., using Chiralpak® columns) to quantify ee.

- X-ray Crystallography : Determines absolute configuration (e.g., 4b in ) .

Advanced: How can contradictions in isomer distribution data (e.g., natural vs. synthetic samples) be resolved?

Answer:

- Isotopic Labeling : Tracks biosynthetic pathways in natural samples to distinguish enzymatic vs. abiotic formation.

- Chiral Resolution : Combines preparative chromatography with circular dichroism (CD) spectroscopy to correlate stereochemistry with biological activity .

Advanced: What methodologies assess the antioxidant efficacy of benzofuranones in polymer stabilization?

Answer:

- Oxidation Induction Time (OIT) : Measures thermal stability via DSC (e.g., benzofuranone/antioxidant blends in polypropylene increase OIT by 20–40%) .

- Melt Flow Rate (MFR) : Evaluates processing stability; optimal benzofuranone concentrations reduce MFR degradation by 15–30% .

Advanced: How are benzofuranone derivatives designed for biological activity studies?

Answer:

Q. Table 2: Key Synthetic Targets for Biological Screening

| Derivative | Biological Activity Tested | Reference |

|---|---|---|

| Benzylidene-benzofuranone | Amyloid fibril detection | |

| HDAC inhibitors | Anticancer activity | |

| Water-soluble analogs | Inhalable drug delivery |

Advanced: What computational tools predict benzofuranone reactivity and stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.